molecular formula C12H12N6 B14204525 3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine CAS No. 825630-60-2

3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B14204525
CAS No.: 825630-60-2
M. Wt: 240.26 g/mol
InChI Key: WQCVOYBFXJULDJ-UHFFFAOYSA-N
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Description

3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a nitrogen-containing heterocyclic compound. This compound features a pyridine ring, an imidazo[1,2-a]pyrazine ring, and an amine group. Nitrogen-containing heterocycles are known for their significant roles in pharmaceuticals, organic materials, and bioactive molecules .

Chemical Reactions Analysis

3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

Scientific Research Applications

3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. The compound’s structure allows it to bind to active sites of target molecules, thereby modulating their activity .

Comparison with Similar Compounds

3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine can be compared with other similar nitrogen-containing heterocycles:

The uniqueness of this compound lies in its specific structure, which combines the properties of pyridine, imidazo[1,2-a]pyrazine, and amine groups, making it a versatile compound for various applications.

Biological Activity

3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a nitrogen-containing heterocyclic compound notable for its potential applications in medicinal chemistry. Its unique structure, which includes an imidazo[1,2-a]pyrazine core fused with a pyridine ring, positions it as a candidate for various biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N4, indicating the presence of multiple nitrogen atoms that contribute to its biological activity and chemical reactivity. The compound's structural characteristics facilitate interactions with various biological targets.

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and proteins. It is known to modulate the activity of molecular targets through binding interactions at active sites. This interaction profile is crucial for understanding its therapeutic potential.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various degrees of biological activity. The following table summarizes some key findings related to the biological activities of this compound and structurally related compounds:

Compound NameStructureBiological Activity
This compoundStructurePotential antimicrobial and anticancer properties
6-Methylimidazo[1,2-a]pyridineStructurePotential mutagenic properties
3-Nitroimidazo[1,2-b]pyridazineStructureAntimicrobial activity
Imidazo[1,2-a]pyridine derivativesStructureDiverse pharmacological activities

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives based on the core structure of this compound. For instance:

  • Anticancer Activity : A study evaluated the anticancer properties of derivatives in vitro against various cancer cell lines. Results indicated that modifications to the imidazo[1,2-a]pyrazine core could enhance cytotoxicity against specific tumor types.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of synthesized derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated significant inhibition zones compared to standard antibiotics.
  • Kinase Inhibition : Research into the compound's role as a kinase inhibitor revealed promising results in modulating signaling pathways implicated in cancer progression.

Synthesis Approaches

Several synthetic methods have been developed for producing this compound in sufficient quantities for research purposes. These methods are critical for exploring its pharmacological properties and potential therapeutic applications.

Properties

CAS No.

825630-60-2

Molecular Formula

C12H12N6

Molecular Weight

240.26 g/mol

IUPAC Name

3-(6-aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C12H12N6/c1-14-11-12-16-7-9(18(12)6-5-15-11)8-3-2-4-10(13)17-8/h2-7H,1H3,(H2,13,17)(H,14,15)

InChI Key

WQCVOYBFXJULDJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=NC(=CC=C3)N

Origin of Product

United States

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